molecular formula C19H22N4O2 B4755376 N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide

N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide

カタログ番号 B4755376
分子量: 338.4 g/mol
InChIキー: PYFZOYZWXGPZSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBX-2982, is a small molecule drug that targets the G protein-coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation leads to increased insulin secretion and glucose-dependent release of incretin hormones. MBX-2982 is being investigated as a potential treatment for type 2 diabetes and obesity.

作用機序

N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide activates the GPR119 receptor, which is coupled to the G protein Gαs. This leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP) in pancreatic beta cells and enteroendocrine cells. The increase in cAMP levels leads to the release of insulin from beta cells and the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. These hormones promote glucose uptake and utilization in peripheral tissues and inhibit glucagon secretion from the pancreas, leading to improved glycemic control.
Biochemical and physiological effects:
In addition to its effects on insulin and incretin hormone secretion, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has been shown to have other biochemical and physiological effects. In preclinical studies, the drug was found to increase energy expenditure and reduce food intake, leading to weight loss in obese rodents. The drug also improved lipid metabolism and reduced liver fat accumulation in these animals. These effects are thought to be mediated by the activation of GPR119 in the hypothalamus and other brain regions that regulate energy balance.

実験室実験の利点と制限

N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has several advantages as a tool for studying the GPR119 receptor and its signaling pathways. The drug is selective for GPR119 and does not activate other related receptors such as GPR40 or GPR120. It is also orally bioavailable and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide is that it is a small molecule drug and may have off-target effects or interact with other cellular targets. This should be taken into consideration when designing experiments and interpreting results.

将来の方向性

There are several potential future directions for research on N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide and GPR119 signaling. One area of interest is the development of combination therapies that target multiple pathways involved in glucose and lipid metabolism. For example, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide could be combined with GLP-1 receptor agonists or dipeptidyl peptidase-4 (DPP-4) inhibitors to enhance the effects on insulin secretion and glycemic control. Another area of interest is the investigation of the role of GPR119 in other tissues and physiological processes, such as adipose tissue, skeletal muscle, and cardiovascular function. Finally, the development of more selective and potent GPR119 agonists could lead to improved therapeutic options for type 2 diabetes and obesity.

科学的研究の応用

N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has been the subject of several preclinical and clinical studies to evaluate its potential as a treatment for type 2 diabetes and obesity. In a phase 2 clinical trial, N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide was shown to improve glycemic control and reduce body weight in patients with type 2 diabetes who were already taking metformin. The drug was well-tolerated and did not cause hypoglycemia or other significant adverse effects.

特性

IUPAC Name

N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22-16-8-7-14(20-19(24)17-6-5-11-25-17)12-15(16)21-18(22)13-23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFZOYZWXGPZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Reactant of Route 4
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。